2(5H)-Furanone, 4-bromo-5-hydroxy-
Overview
Description
2(5H)-Furanone, 4-bromo-5-hydroxy- is a brominated furanone derivative This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 5th position on the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-bromo-5-hydroxy- typically involves the bromination of a furanone precursor. One common method is the bromination of 5-hydroxy-2(5H)-furanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 4-bromo-5-hydroxy- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-bromo-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 4-bromo-5-oxo-2(5H)-furanone.
Reduction: Formation of 4-hydroxy-5-hydroxy-2(5H)-furanone.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
Scientific Research Applications
2(5H)-Furanone, 4-bromo-5-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-bromo-5-hydroxy- involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. The specific pathways involved depend on the application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-hydroxy-4-methoxybenzoic acid
- 2-Bromo-5-chlorobenzaldehyde
- 4-Bromo-5-hydroxy-2-methoxybenzaldehyde
Uniqueness
2(5H)-Furanone, 4-bromo-5-hydroxy- is unique due to its specific substitution pattern on the furanone ring. The presence of both a bromine atom and a hydroxyl group provides distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from other similar compounds .
Properties
IUPAC Name |
3-bromo-2-hydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRVTWKCQQJKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(OC1=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475183 | |
Record name | 2(5H)-Furanone, 4-bromo-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68085-53-0 | |
Record name | 2(5H)-Furanone, 4-bromo-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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